![molecular formula C13H12N4O B13932286 6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1159825-58-7](/img/structure/B13932286.png)
6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methoxyphenyl group attached to the triazole ring.
Preparation Methods
The synthesis of 6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction of 2-chloro-3,5-dinitropyridine with 5-(hetaryl)tetrazoles or the modification of aryl substituents to obtain the desired triazolopyridine derivatives .
Chemical Reactions Analysis
6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper acetate for cycloaddition reactions and microwave irradiation for catalyst-free synthesis . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of azinium-N-imines with nitriles in the presence of copper acetate results in the formation of triazolopyridine derivatives .
Scientific Research Applications
6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has numerous scientific research applications. It is used in medicinal chemistry for the development of therapeutic agents targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, it exhibits activities as RORγt inverse agonists, PHD-1 inhibitors, JAK1 inhibitors, and JAK2 inhibitors . These compounds are also utilized in material sciences for the development of innovative materials with specific properties .
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . It also inhibits the activity of PHD-1, JAK1, and JAK2, which are enzymes involved in various cellular processes . These interactions result in the modulation of specific signaling pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be compared with other similar compounds, such as 6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine and 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one . These compounds share a similar triazolopyridine core structure but differ in their substituents, which can influence their biological activities and applications. The unique methoxyphenyl group in this compound contributes to its distinct properties and potential therapeutic benefits.
Properties
CAS No. |
1159825-58-7 |
|---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C13H12N4O/c1-18-11-5-3-2-4-10(11)9-6-7-12-15-13(14)16-17(12)8-9/h2-8H,1H3,(H2,14,16) |
InChI Key |
OZGYAJXPFBQSMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN3C(=NC(=N3)N)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


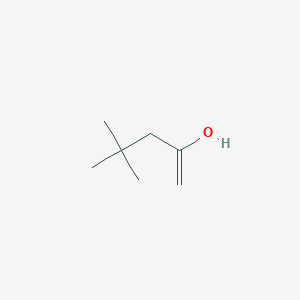

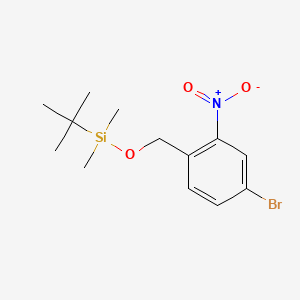
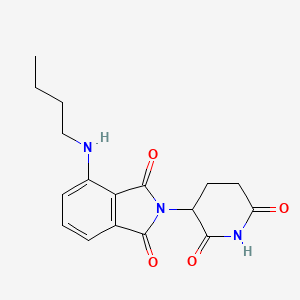


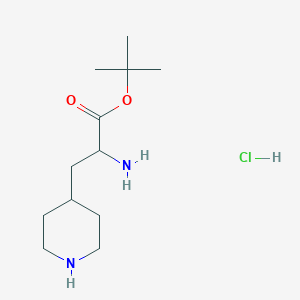

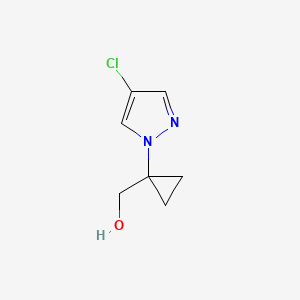
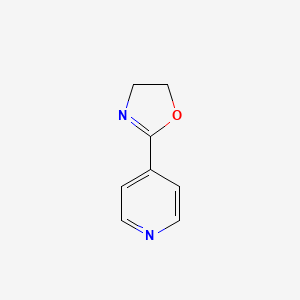

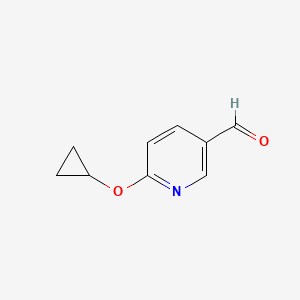
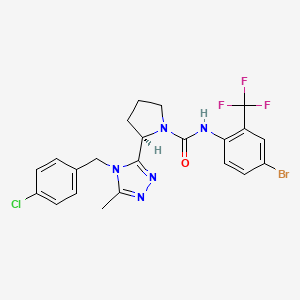
![1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]-](/img/structure/B13932276.png)
